2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-23-11(7-14(22-23)15-9-19-4-5-20-15)8-21-16(24)12-3-2-10(18)6-13(12)17/h2-7,9H,8H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYZGGOLGMZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The pyrazole and pyrazine moieties are then incorporated through nucleophilic substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the benzamide core and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects on Activity: Pyrazole Substituents: The pyrazin-2-yl group in the target compound may enhance π-π stacking or hydrogen bonding compared to trifluoromethyl (compound 14) or cyano groups (Fipronil derivatives). Pyrazine’s nitrogen atoms could mimic cofactors in enzymatic targets like SDH . Benzamide Halogenation: The 2-chloro-4-fluoro pattern in the target compound is distinct from 4-chloro (compound 14) or unsubstituted benzamides (e.g., razaxaban). Halogens improve lipophilicity and membrane permeability, critical for antifungal or CNS-targeted activity .
Mechanistic Divergence :
- While compound 14 and Fipronil derivatives target SDH and GABA receptors, respectively, the target compound’s pyrazine moiety may enable unique interactions with oxidoreductases or kinases.
Synthetic Complexity :
- The target compound’s pyrazole-pyrazine linkage likely requires multi-step synthesis, akin to radotinib’s pyrazine-pyrimidine assembly . In contrast, simpler derivatives (e.g., compound 14) are synthesized via direct amidation .
Biological Activity
2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound classified as a benzamide. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesis, and comparison with related compounds.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of both chloro and fluoro substituents, along with the pyrazole and pyrazine rings, enhances its pharmacological properties.
Structural Formula
IUPAC Name
2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide | MCF7 | TBD |
| Other Pyrazole Derivative | A549 | 26 |
| Another Pyrazole Derivative | Hep-2 | 3.25 |
The exact IC50 values for 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide are still under investigation, but comparative studies indicate promising results against breast and lung cancer cell lines .
Anti-inflammatory Potential
In addition to its anticancer properties, compounds similar to 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide have been studied for their anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Study on Antitumor Activity
A study by Bouabdallah et al. demonstrated that pyrazole derivatives exhibit significant cytotoxic potential against various cancer cell lines, including Hep2 and P815. The compounds tested showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
Recent Advancements in Drug Design
Recent literature reviews have emphasized the role of pyrazole-based compounds in drug design for cancer therapeutics. The unique structural features of these compounds allow for selective targeting of cancer cells while minimizing effects on normal cells .
Comparison with Similar Compounds
The unique structure of 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide sets it apart from other benzamides due to its specific combination of chloro and fluoro substituents along with the pyrazole ring.
| Compound Name | Key Features | Comparison |
|---|---|---|
| 2-chloro-4-fluoro-N-(methylbenzamide) | Lacks pyrazole and pyrazine moieties | Less complex |
| 4-fluoro-N-(pyrazin-2-yl)benzamide | Lacks chloro substituent | Different pharmacological profile |
| N-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylbenzamide | Lacks chloro and fluoro substituents | Different reactivity |
Q & A
Basic: What are the standard synthetic routes for synthesizing this benzamide derivative?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:
- Alkylation : Reacting a pyrazole precursor (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine) with 2-chloro-4-fluorobenzoyl chloride in a polar aprotic solvent like DMF, using a base such as K₂CO₃ to deprotonate intermediates .
- Purification : Techniques like column chromatography or recrystallization are critical to isolate the final product with high purity .
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectral and analytical methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the pyrazine ring protons resonate at δ 8.5–9.0 ppm, while the benzamide carbonyl appears near δ 165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching calculated values) .
- Infrared (IR) Spectroscopy : Confirms functional groups like amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key optimization strategies include:
- Solvent Selection : Polar solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while dichloromethane may improve acylation efficiency .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like amide bond formation .
- Catalysis : Using coupling agents (e.g., HATU) or phase-transfer catalysts to accelerate sluggish reactions .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress to adjust parameters dynamically .
Advanced: What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) are addressed by:
- Standardized Assay Protocols : Consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength) reduce variability .
- Dose-Response Curves : Replicating studies with ≥3 independent trials to confirm potency trends .
- Off-Target Screening : Use selectivity panels (e.g., kinase profiling) to rule out nonspecific interactions .
Basic: What functional groups influence the compound’s reactivity and stability?
Critical groups include:
- Benzamide Moiety : Susceptible to hydrolysis under acidic/basic conditions; stability studies in PBS (pH 7.4) are recommended .
- Pyrazine and Pyrazole Rings : Participate in π-π stacking (relevant to receptor binding) and undergo electrophilic substitution (e.g., nitration) .
- Chloro and Fluoro Substituents : Electron-withdrawing effects enhance electrophilic reactivity at adjacent positions .
Advanced: How can the compound’s pharmacokinetic (PK) properties be enhanced through structural modification?
Strategies to improve PK:
- Lipophilicity Adjustment : Introducing hydrophilic groups (e.g., -OH, -COOH) to the pyrazine ring improves solubility .
- Metabolic Stability : Fluorination at specific positions (e.g., para to the amide) reduces CYP450-mediated degradation .
- Prodrug Design : Masking the amide as an ester enhances oral bioavailability, with enzymatic cleavage in vivo .
Advanced: What analytical techniques characterize the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1M HCl/NaOH) .
- HPLC-PDA/MS : Monitors degradation products; e.g., hydrolyzed benzamide fragments elute earlier than the parent compound .
- Dynamic Light Scattering (DLS) : Assesses aggregation in aqueous buffers, critical for in vitro assays .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Lead Compound Optimization : Serves as a scaffold for designing inhibitors targeting kinases or GPCRs due to its rigid heterocyclic core .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the pyrazole or benzamide positions elucidates key pharmacophores .
Advanced: How do crystallographic studies contribute to understanding its binding interactions?
- X-Ray Diffraction : Resolves 3D conformation, revealing intramolecular hydrogen bonds (e.g., amide N-H∙∙∙N-pyrazine) that stabilize bioactive conformers .
- Docking Simulations : Overlay crystallographic data with target proteins (e.g., EGFR kinase) to predict binding modes and guide analog design .
Advanced: What computational tools predict the compound’s ADMET properties?
- In Silico Models : Software like Schrödinger’s QikProp estimates logP (lipophilicity), BBB permeability, and hERG inhibition risk .
- Molecular Dynamics (MD) : Simulates solvation behavior and membrane permeability using force fields (e.g., AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
